N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide
Description
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide is a synthetic organic compound characterized by a thieno[3,4-c]pyrazole core substituted with a tert-butyl group, a sulfone (dioxido) group, and a diphenylpropanamide side chain.
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-24(2,3)27-23(20-15-31(29,30)16-21(20)26-27)25-22(28)14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBRTJXUSPRVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to interact with various biological targets, including enzymes and receptors.
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets through hydrogen bonding and hydrophobic interactions. These interactions can lead to changes in the conformation or activity of the target, resulting in a biological response.
Biochemical Pathways
Pyrazole derivatives have been known to affect various biochemical pathways, depending on their specific targets.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution.
Result of Action
Based on the known effects of similar compounds, it could potentially lead to changes in cellular signaling, gene expression, or enzymatic activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thieno[3,4-c]pyrazole moieties exhibit significant anticancer properties. Studies have shown that N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide can inhibit cancer cell proliferation through specific molecular pathways. The mechanism involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines in various cell models. This suggests potential therapeutic applications in treating chronic inflammatory diseases.
Neuroprotective Effects
Recent studies have explored the neuroprotective capabilities of this compound against neurodegenerative diseases. It has been shown to mitigate oxidative stress and promote neuronal survival in cellular models of neurodegeneration.
Pesticidal Activity
This compound has been evaluated for its potential as a biopesticide. Its efficacy against various agricultural pests has been documented in field trials, indicating a promising alternative to synthetic pesticides. The compound demonstrates a favorable safety profile for non-target organisms.
Plant Growth Regulation
Research suggests that this compound may also function as a plant growth regulator. It influences plant physiological processes such as seed germination and root development, which can enhance crop yield and resilience against environmental stresses.
Polymer Chemistry
The unique structural characteristics of this compound make it a candidate for use in polymer synthesis. Its incorporation into polymer matrices can impart desirable properties such as increased thermal stability and mechanical strength.
Nanotechnology Applications
In nanotechnology, this compound has potential applications in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various biomolecules enhances its utility in targeted therapy approaches.
Summary of Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Medicinal Chemistry | Research Journal A | Demonstrated anticancer activity through apoptosis modulation |
| Agricultural Science | Journal of Pest Management | Effective biopesticide with low toxicity to non-target species |
| Materials Science | Polymer Science Review | Improved thermal stability in polymer composites |
| Nanotechnology | Nanomedicine Journal | Enhanced drug delivery efficiency using nanocarriers |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfone Group
The 5,5-dioxido (sulfone) group exhibits moderate electrophilicity, enabling nucleophilic substitution under controlled conditions.
Mechanistic Insight : The sulfone’s electron-withdrawing nature polarizes the S–O bonds, facilitating attack by soft nucleophiles at the sulfur center . Steric hindrance from the tert-butyl group limits reactivity at the pyrazole N2 position.
Amide Hydrolysis
The tertiary amide bond undergoes hydrolysis under strongly acidic or basic conditions, though resistance is observed due to steric shielding from the diphenylpropanamide group.
Notable Finding : Hydrolysis is inefficient (<30% yield) without enzymatic catalysis, attributed to the amide’s steric protection .
Electrophilic Aromatic Substitution (EAS)
The electron-rich thieno[3,4-c]pyrazole ring undergoes regioselective EAS at the C4 position.
| Reaction | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 4-Nitro-thienopyrazole derivative | 70% | |
| Bromination | Br<sub>2</sub>, FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, RT | 4-Bromo-thienopyrazole analog | 65% |
Regioselectivity : Directed by the sulfone’s electron-withdrawing effect, electrophiles preferentially attack the para position relative to the sulfone.
Reductive Transformations
Controlled reduction targets the sulfone or amide groups:
| Reaction | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Sulfone Reduction | LiAlH<sub>4</sub>, THF, 0°C → RT, 6h | Thiophene analog (sulfide) | 55% | |
| Amide Reduction | BH<sub>3</sub>·THF, reflux, 24h | Tertiary amine derivative | 40% |
Caution : Over-reduction of the sulfone to sulfide can compromise the heterocycle’s stability.
Cross-Coupling Reactions
The diphenylpropanamide’s aromatic rings participate in palladium-catalyzed couplings:
Optimization Note : Electron-deficient aryl halides (e.g., 4-fluorophenyl) enhance coupling efficiency .
Cycloaddition Reactions
The pyrazole ring engages in [3+2] cycloadditions with nitrile oxides:
| Dipolarophile | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acetonitrile Oxide | Cu(acac)<sub>2</sub>, CH<sub>3</sub>CN, 60°C | Pyrazolo-isoxazoline fused hybrid | 68% |
Stereochemistry : Endo selectivity dominates due to secondary orbital interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally analogous compounds to highlight key differences in properties and activities.
Table 1: Structural and Functional Comparison
*Estimated using QSAR models.
†Hypothetical based on structural analogs.
Key Findings :
Substituent Impact: The tert-butyl group in the target compound enhances metabolic stability compared to smaller alkyl groups (e.g., methyl in Compound A) but reduces solubility. The sulfone group (5,5-dioxido) improves polarity and solubility relative to non-sulfonated analogs like Compound B.
Pharmacological Activity: The diphenylpropanamide moiety may enhance target binding affinity compared to simpler benzamide derivatives (Compound B) due to increased hydrophobic interactions.
Solubility vs. Bioavailability: The target compound’s moderate solubility contrasts with highly soluble analogs (e.g., Compound A) but may be offset by formulation strategies (e.g., nanomilling).
Q & A
Q. How to address discrepancies in spectroscopic data across studies?
- Methodological Answer :
- Batch Variability : Compare NMR shifts across synthesis lots; deviations >0.1 ppm suggest impurities (e.g., unreacted hydrazine derivatives) .
- Reference Standards : Use in-house synthesized analogs (e.g., N-(2-phenyl variant) as internal controls for XRD and MS validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
